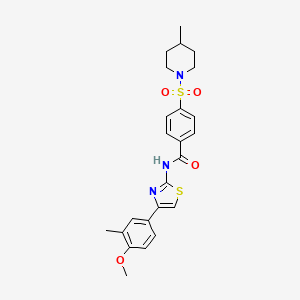

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-16-10-12-27(13-11-16)33(29,30)20-7-4-18(5-8-20)23(28)26-24-25-21(15-32-24)19-6-9-22(31-3)17(2)14-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNIPHYVLFPJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a sulfonamide moiety, which are significant in medicinal chemistry for their roles in various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3S, with a molar mass of 378.46 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide functionalities exhibit significant antitumor properties. For instance, derivatives similar to the compound have been shown to inhibit the proliferation of cancer cell lines such as U-87 MG (human glioblastoma) and A549 (human lung carcinoma) through mechanisms involving the inhibition of PI3K and mTOR pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U-87 MG | 5.0 | PI3K/mTOR inhibition |

| Compound B | A549 | 3.5 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The sulfonamide group enhances the antibacterial efficacy by interfering with folate synthesis .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole-containing compounds reveal that modifications to the aromatic rings and substituents can significantly impact biological activity. For example, the presence of a methoxy group at specific positions on the phenyl ring has been associated with increased potency in inhibiting tumor growth .

Table 2: Structure-Activity Relationship Insights

| Modification | Activity Change | Notes |

|---|---|---|

| Methoxy group at para position | Increased potency | Enhances lipophilicity |

| Sulfonamide linkage | Broadens spectrum | Increases antibacterial activity |

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited cell growth in various cancer cell lines with an IC50 value that compares favorably to known chemotherapeutics.

- Antibacterial Screening : Compounds structurally related to this compound were screened against Staphylococcus aureus, showing effective inhibition at low concentrations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have demonstrated that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves targeting the mTOR signaling pathway, which is crucial for cell growth and proliferation .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. This compound has shown promise against a range of bacterial pathogens, including Mycobacterium tuberculosis.

Case Study:

A series of experiments evaluated the antibacterial efficacy of this compound against drug-resistant strains of bacteria. Results indicated that it possesses significant inhibitory effects, suggesting its potential as an alternative treatment option in antimicrobial therapy .

Neurological Applications

The piperidine moiety present in the compound may contribute to neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties.

Case Study:

In animal models, administration of this thiazole derivative showed improvements in cognitive functions and reduced neuroinflammation, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound and Analogs

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.